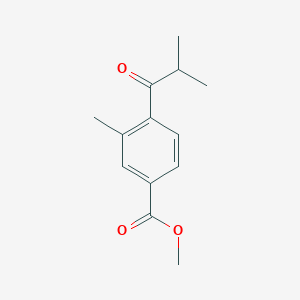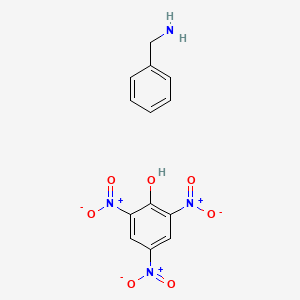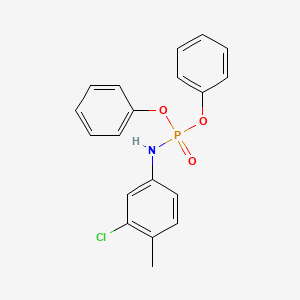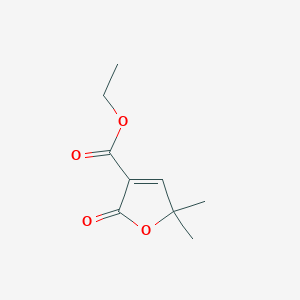
Methyl 4-isobutyryl-3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-isobutyryl-3-methylbenzoate: is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol It is an ester derivative of benzoic acid, characterized by the presence of a methyl group and an isobutyryl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-isobutyryl-3-methylbenzoate typically involves the esterification of 4-isobutyryl-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-isobutyryl-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products:
Oxidation: Formation of 4-isobutyryl-3-methylbenzoic acid.
Reduction: Formation of 4-isobutyryl-3-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-isobutyryl-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases and other enzymes that hydrolyze ester bonds.
Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 4-isobutyryl-3-methylbenzoate involves its hydrolysis by esterases to produce 4-isobutyryl-3-methylbenzoic acid and methanol. The ester bond is cleaved through a nucleophilic attack by water, facilitated by the enzyme. This reaction is crucial for its potential use as a prodrug, where the active form is released upon hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the isobutyryl and methyl groups.
Ethyl 4-isobutyryl-3-methylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-isobutyryl-3-methylbenzoic acid: The parent acid form of the compound
Uniqueness: Methyl 4-isobutyryl-3-methylbenzoate is unique due to the presence of both an isobutyryl group and a methyl group on the benzene ring, which can influence its reactivity and interactions with biological molecules. This structural uniqueness makes it a valuable compound for specific applications in research and industry .
Eigenschaften
Molekularformel |
C13H16O3 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
methyl 3-methyl-4-(2-methylpropanoyl)benzoate |
InChI |
InChI=1S/C13H16O3/c1-8(2)12(14)11-6-5-10(7-9(11)3)13(15)16-4/h5-8H,1-4H3 |
InChI-Schlüssel |
FZDMPHMCIUQTMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine](/img/structure/B13992047.png)
![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13992049.png)




![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13992078.png)



![(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)


